molecular formula C14H8O4 B565885 Dibenzofuran 2-Oxoacetic Acid CAS No. 859745-04-3

Dibenzofuran 2-Oxoacetic Acid

Cat. No.: B565885
CAS No.: 859745-04-3
M. Wt: 240.214
InChI Key: HMKWDMHCKDMRKD-UHFFFAOYSA-N
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Description

Dibenzofuran 2-Oxoacetic Acid is a derivative of dibenzofuran, a heterocyclic organic compound with two benzene rings fused to a central furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzofuran derivatives typically involves creating the C–O bond of the furan ring or cyclizing diarylether derivatives . For Dibenzofuran 2-Oxoacetic Acid, specific synthetic routes and reaction conditions are not extensively documented, but general methods for dibenzofuran derivatives can be applied. These methods include:

Industrial Production Methods

Industrial production methods for dibenzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Dibenzofuran derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Halogenation: Using halogens like chlorine or bromine.

    Friedel-Crafts Reactions: Using catalysts like aluminum chloride.

    Lithiation: Using butyl lithium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce halogenated dibenzofuran derivatives, while Friedel-Crafts reactions can introduce various substituents onto the dibenzofuran ring.

Scientific Research Applications

Dibenzofuran derivatives, including Dibenzofuran 2-Oxoacetic Acid, have numerous scientific research applications due to their biological activities :

    Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.

    Biology: Studied for their antibacterial, anti-tumor, anti-oxidative, and anti-viral activities.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Dibenzofuran 2-Oxoacetic Acid involves its interaction with molecular targets and pathways in biological systems

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dibenzofuran 2-Oxoacetic Acid include other dibenzofuran derivatives and benzofuran compounds :

    Amiodarone: An antiarrhythmic drug.

    Angelicin: A compound with anti-inflammatory properties.

    Bergapten: Used in dermatological treatments.

    Nodekenetin: An anticancer agent.

    Xanthotoxin: Used in the treatment of skin disorders.

    Usnic Acid: An antibiotic and antifungal agent.

Uniqueness

This compound is unique due to its specific structure and potential applications in various fields. Its unique properties and reactivity make it a valuable compound for scientific research and industrial applications.

Biological Activity

Dibenzofuran 2-Oxoacetic Acid is a synthetic compound derived from dibenzofuran, notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound has the molecular formula C13H10O3C_{13}H_{10}O_3 and features a unique structure combining dibenzofuran with an oxoacetic acid functional group. The synthesis typically involves acylation reactions, often starting from dibenzofuran derivatives, followed by hydrolysis to yield the final product.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Interaction : The compound can inhibit or activate specific enzymes involved in metabolic pathways, potentially impacting processes related to cardiovascular health.
  • Receptor Modulation : It may bind to receptors, modulating their activity and influencing therapeutic outcomes.
  • Antioxidant Properties : The compound exhibits free radical scavenging abilities, which can mitigate oxidative stress in biological systems.

Biological Activities

Research has indicated several biological activities associated with this compound and its derivatives:

  • Antibacterial Activity : Various studies have shown that dibenzofuran derivatives possess antibacterial properties, making them candidates for pharmaceutical development against bacterial infections.
  • Anti-tumor Effects : Some derivatives have been investigated for their potential anti-cancer activities, particularly in targeting specific cancer cell lines .
  • Cardiovascular Applications : Preliminary studies suggest that this compound may have therapeutic applications in managing cardiovascular diseases through enzyme inhibition.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against various bacterial strains
Anti-tumorInhibitory effects on specific cancer cell lines
CardiovascularPotential for enzyme inhibition

Case Study: Anticancer Activity

A study conducted on the anti-tumor effects of dibenzofuran derivatives highlighted their ability to induce apoptosis in cancer cells. The research focused on the structural modifications that enhance binding affinity to cancer-related enzymes. Results indicated a significant reduction in cell viability in treated groups compared to controls, demonstrating the therapeutic potential of these compounds against cancer .

Spectroscopic Analysis

Spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) have been employed to characterize the functional groups and molecular interactions of this compound. These analyses provide insights into the compound's reactivity and potential biological interactions.

Properties

IUPAC Name

2-dibenzofuran-2-yl-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-13(14(16)17)8-5-6-12-10(7-8)9-3-1-2-4-11(9)18-12/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKWDMHCKDMRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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